N-(4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Evaluation
Research has shown that derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, closely related to N-(4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide, exhibit significant antifungal and fungicidal activities against Candida and Aspergillus species. These findings highlight the potential for developing new antifungal agents based on modifications of the core chemical structure (Bardiot et al., 2015). Additionally, another study synthesized and evaluated a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating antimicrobial activity against selected microbial species, indicating the broad application potential of such compounds in antimicrobial research (Gul et al., 2017).
Corrosion Inhibition
N-[Morpholin-4-yl(phenyl)methyl]acetamide has been investigated for its corrosion inhibition properties on mild steel in hydrochloric acid medium. Studies show that it exhibits a high inhibition efficiency, suggesting its potential as a corrosion inhibitor in industrial applications. The effectiveness of such compounds is attributed to their adsorption on the metal surface, providing a protective barrier against corrosion processes (Nasser & Sathiq, 2016).
Interaction with Biomolecules
Research into the interaction of derivatives of this compound with biomolecules has provided insights into their potential therapeutic applications. For instance, studies on the binding interactions of new paracetamol derivatives with calf thymus DNA and bovine serum albumin (BSA) have revealed that these compounds can interact with DNA via intercalation and have a strong affinity for BSA. These interactions suggest the potential for designing novel therapeutic agents based on these scaffolds (Raj, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, by binding to it, thereby inhibiting its function . This interaction disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, leading to a halt in oxygen-dependent respiration .
Biochemical Pathways
The inhibition of the bc1-aa3-type cytochrome c oxidase complex affects the electron transport chain, a crucial biochemical pathway in cellular respiration . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source.
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in ATP production due to the disruption of the electron transport chain . This can lead to cell death, as ATP is essential for many cellular processes.
Properties
IUPAC Name |
N-[4-[(2-morpholin-4-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S2/c1-14(22)20-16-2-4-17(5-3-16)27(23,24)19-12-18(15-6-11-26-13-15)21-7-9-25-10-8-21/h2-6,11,13,18-19H,7-10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCLJHNXOHBKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.